1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
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Overview
Description
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Methoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethyl ether in the presence of a base.
Thioether Formation: Introduction of the trifluoromethylthio group using reagents like trifluoromethylthiolating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms and functional groups can enhance binding affinity and selectivity for specific targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar in structure but lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1,5-Difluoro-3-difluoromethoxy-2-(trifluoromethylthio)benzene: Positional isomer with similar functional groups but different arrangement, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H3F7OS |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H |
InChI Key |
MXHHVNFXBGXOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)SC(F)(F)F)F |
Origin of Product |
United States |
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